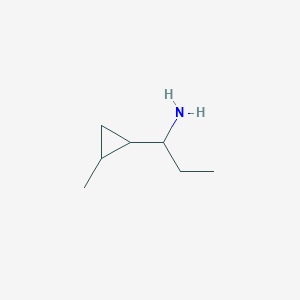

1-(2-Methylcyclopropyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

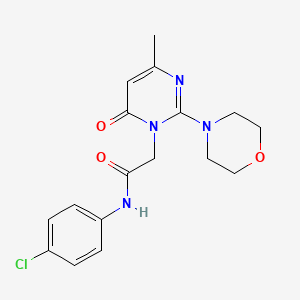

1-(2-Methylcyclopropyl)propan-1-amine is a compound that can be associated with cyclopropylamines, a class of organic compounds characterized by the presence of an amine group attached to a cyclopropane ring. Cyclopropylamines are of interest due to their potential biological activities and their use in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopropylamine derivatives can involve several steps, starting from simple precursors like allylmercaptan, as seen in the synthesis of 2(2-tetrahydropyranylthio)methyl cyclopropylamines . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic methods could potentially be applied. The use of protecting groups such as the (1-methyl)cyclopropyl carbamate (MPoc) group has been shown to be useful for the protection of amines during synthesis, suggesting that such strategies could be relevant .

Molecular Structure Analysis

While the exact molecular structure analysis of this compound is not provided, studies on related compounds like 2-phenylcyclopropan-1-amine offer insights into the structural characteristics of cyclopropylamines . These compounds often exhibit interesting vibrational spectra and can be studied using techniques such as IR, NMR, and elemental analysis to confirm their structure .

Chemical Reactions Analysis

Cyclopropylamines can undergo various chemical reactions, including transformations that yield biologically active compounds. For instance, 1-aminocyclopropane-1,2-dicarboxylic acid derivatives can be transformed into compounds with potential biological activities . The reactivity of cyclopropylamines can be influenced by the substituents on the cyclopropane ring and the nature of the amine group.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropylamines like this compound would be influenced by the presence of the cyclopropane ring and the amine group. Cyclopropylamines are generally resistant to extremes of pH, halogens, many oxidizing agents, and hydrogenation at ambient temperature, as evidenced by the stability of MPoc protected amines . The introduction of substituents can further modify these properties, potentially leading to compounds with specific pharmacological activities.

Relevant Case Studies

Although no direct case studies involving this compound are cited, research on related compounds provides a context for understanding its potential applications. For example, amides derived from cyclopropylamines have shown depressant and antiarrhythmic activities in animal models . Additionally, cyclopropylamines with free radical scavenging properties may be valuable in treating diseases where free radicals play a role in pathogenesis .

Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes

A study by Lifchits and Charette (2008) details a mild procedure for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction proceeds at room temperature and maintains the enantiomeric purity from the electrophilic center of the cyclopropane to the acyclic product. It's applied in the enantioselective synthesis of a dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).

Transition-State Mimics for cis-trans Interconversion

Komarov et al. (2015) synthesized 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a compound of interest as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion of amides, which is crucial for peptide and protein folding and function. The synthesis showcases the compound's reactivity and potential as a unique "amide" due to its methyl group substitution pattern (Komarov et al., 2015).

Photochemical Production of 1-Aminonorbornanes

Staveness et al. (2019) report the photochemical conversion of aminocyclopropanes to 1-aminonorbornanes via formal [3+2] cycloadditions. This process aligns with the pursuit of sp3-rich motifs in drug discovery, providing a sustainable methodology for accessing saturated building blocks that can mitigate metabolic susceptibility in drug development programs (Staveness et al., 2019).

Ethylene Action Inhibition by 1-Methylcyclopropene

Blankenship and Dole (2003) review the action and effects of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene, highlighting its role in advancing our understanding of ethylene's role in plants and its application across a broad range of fruits, vegetables, and floriculture crops to prevent ethylene effects (Blankenship & Dole, 2003).

Diastereo- and Enantioselective Synthesis

Feng et al. (2019) describe a diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This method highlights the importance of synthetic strategies that yield biologically active compounds with multiple substituents and stereocenters in a controlled manner (Feng et al., 2019).

Safety and Hazards

properties

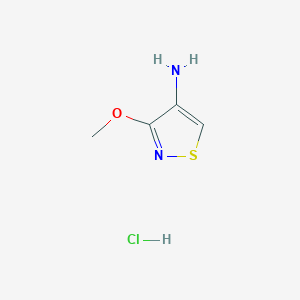

IUPAC Name |

1-(2-methylcyclopropyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-7(8)6-4-5(6)2/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEXECLDZCJGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)

![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)

![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)

![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)

![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)

![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)

![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)